molecular formula C12H13ClO2 B14226496 2-Chlorobenzoic acid, cyclopentyl ester CAS No. 501356-76-9

2-Chlorobenzoic acid, cyclopentyl ester

Cat. No.: B14226496
CAS No.: 501356-76-9
M. Wt: 224.68 g/mol
InChI Key: KKOIWSPYLRKNBX-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid, cyclopentyl ester is an organic compound with the molecular formula C12H13ClO2 It is a derivative of benzoic acid where the carboxyl group is esterified with cyclopentanol and the benzene ring is substituted with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzoic acid, cyclopentyl ester can be synthesized through the esterification of 2-chlorobenzoic acid with cyclopentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzoic acid, cyclopentyl ester can undergo various chemical reactions including:

    Hydrolysis: The ester can be hydrolyzed back to 2-chlorobenzoic acid and cyclopentanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2-Chlorobenzoic acid and cyclopentanol.

    Reduction: 2-Chlorobenzyl alcohol and cyclopentanol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzoic acid, cyclopentyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It can be used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Agriculture: It can be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-chlorobenzoic acid, cyclopentyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with. The ester group can be hydrolyzed to release the active acid form, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoic acid, benzyl ester
  • 2-Chlorobenzoic acid, cyclobutyl ester
  • 2-Chlorobenzoic acid, methyl ester

Uniqueness

2-Chlorobenzoic acid, cyclopentyl ester is unique due to the presence of the cyclopentyl group, which imparts different physical and chemical properties compared to other esters. The cyclopentyl group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

501356-76-9

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

cyclopentyl 2-chlorobenzoate

InChI

InChI=1S/C12H13ClO2/c13-11-8-4-3-7-10(11)12(14)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

KKOIWSPYLRKNBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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